molecular formula C23H19NO5S B2818438 [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114652-13-9

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2818438
CAS No.: 1114652-13-9
M. Wt: 421.47
InChI Key: IYOBUGRDFVNXEA-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone: is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a benzothiazine core structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-28-19-13-12-17(14-20(19)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-18(21)24/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOBUGRDFVNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, the compound can be synthesized through a sequence of Povarov cycloaddition reaction followed by N-furoylation .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of green chemistry principles, such as employing deep eutectic solvents, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups or further oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Biology and Medicine: In biological research, this compound and its derivatives have shown potential as therapeutic agents due to their anticancer, antibacterial, antifungal, and anti-inflammatory properties . They are also studied for their immunomodulatory effects.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may act as an NF-κB inhibitor, which is crucial in regulating immune responses and inflammation .

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness: The uniqueness of 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone lies in its benzothiazine core structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H19F2NO5S
  • Molecular Weight : 471.5 g/mol
  • CAS Number : 1114652-77-5

Antimicrobial Activity

Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial and fungal strains. For instance, thiazine derivatives have shown effectiveness against Aspergillus niger and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been highlighted in multiple studies. The compound under consideration has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Benzothiazine derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in managing chronic inflammatory conditions .

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of benzothiazine derivatives. These compounds may enhance insulin sensitivity and glucose uptake in cells, indicating a possible role in diabetes management. The mechanism appears to involve modulation of metabolic pathways related to glucose homeostasis.

The biological activities of 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular responses.
  • Receptor Interaction : Binding to various receptors can modulate signaling pathways that lead to therapeutic effects.
  • Oxidative Stress Modulation : By influencing ROS levels, the compound can affect cell survival and apoptosis.

Case Studies

StudyFindings
Study 1Investigated the antimicrobial activity against Staphylococcus aureus; showed significant inhibition at low concentrations.
Study 2Evaluated anticancer properties in human breast cancer cell lines; resulted in a reduction of cell viability by 50% at 10 µM after 48 hours.
Study 3Assessed anti-inflammatory effects in murine models; reduced levels of TNF-alpha and IL-6 by 30% compared to control groups.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can reaction yields be maximized?

Methodological Answer: The synthesis involves a multi-step process:

Core Formation : Construct the benzothiazine core via condensation of aromatic aldehydes with sulfur-containing precursors (e.g., thioamides) under reflux in ethanol or DMF .

Substituent Introduction : Introduce the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. The latter requires Pd catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

Oxidation : Convert the sulfoxide to the sulfone (1,1-dioxido) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C .

Q. Yield Optimization :

  • Use continuous flow reactors for scalability and reduced side reactions.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and sulfone resonance (δ ~7.5–8.2 ppm for aromatic protons adjacent to SO₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzothiazine core .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₁NO₆S requires m/z 451.1052) .
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfone geometry (e.g., bond angles of ~109.5° for tetrahedral sulfur) .
  • HPLC-PDA : Assess purity (>98% for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) impact biological activity?

Methodological Answer: A structure-activity relationship (SAR) study comparing analogs reveals:

Compound ModificationBiological Activity (IC₅₀)Key Insight
4-(3-Methoxyphenyl) substituentAnticancer: 12 µM (HeLa cells)Methoxy position modulates π-π stacking with target proteins .
6-Fluoro substitutionEnhanced potency: 6 µM (MCF-7 cells)Fluorine increases lipophilicity and membrane permeability .
4-(4-Methoxyphenyl) analogReduced activity: >50 µMSteric hindrance disrupts target binding .

Q. Approach :

  • Synthesize derivatives via parallel synthesis and screen using MTT assays .
  • Validate targets via surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. What computational strategies are effective for predicting this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to pro-inflammatory enzymes (e.g., COX-2) or kinases (e.g., EGFR). The sulfone group forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
  • QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with anticancer activity. A QSAR model with r² > 0.85 predicts IC₅₀ within ±2 µM .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns; root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How should researchers resolve contradictions in biological data across studies?

Methodological Answer: Case Study : Discrepancies in reported IC₅₀ values (e.g., 12 µM vs. 25 µM for HeLa cells):

Assay Standardization : Ensure consistent cell passage number , serum concentration (e.g., 10% FBS), and incubation time (48–72 hrs).

Metabolic Stability : Test compound stability in cell media via LC-MS ; degradation products may skew results .

Target Validation : Use CRISPR knockdown of suspected targets (e.g., NF-κB) to confirm on-mechanism activity .

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